omega-9 Hpaa

Overview

Description

Omega-9 fatty acids are one of the main mono-unsaturated fatty acids (MUFA) found in plant and animal sources . They are synthesized endogenously in humans, though not fully compensating all body requirements . Consequently, they are considered as partially essential fatty acids .

Synthesis Analysis

Omega-9 fatty acids are fats which can be obtained from diet, but also produced endogenously . These lipids are monounsaturated (indicating one double bonds in the lipid tail) . The position of the double bond is counted from the tail end of the lipid chain .

Molecular Structure Analysis

The most common omega-9 fatty acids are hypogeic acid (16:1 (n-9), (Z)-hexadec-7-enoic acid), oleic acid (18:1 (n-9), (Z)-octadec-9-enoic acid), elaidic acid (18:1 (n-9), (E,)-octadec-9-enoic acid), gondoic acid (20:1 (n-9), (Z)-eicos-11-enoic acid), mead acid (20:3 (n-9), (5 Z,8 Z,11 Z )-eicosa-5,8,11-trienoic acid), erucic acid (22:1 (n−9), (Z)-docos-13-enoic acid) .

Chemical Reactions Analysis

Omega-9 fatty acids are involved in various biological processes. For instance, supplementation with a phosphatidylserine and phosphatidylserine/ phosphatidic acid complex (PAS) has been observed to normalize stress-induced dysregulations of the hypothalamus-pituitary-adrenal axis (HPAA) .

Physical And Chemical Properties Analysis

Omega-9 fatty acids are unique in the variety of fatty acids of which they are composed, and are an excellent source of the highly unsaturated C20 and C22 omega-3 fatty acids of medical interest .

Scientific Research Applications

Cerebral Vasospasm Research

12-HpETE: has been studied for its role in the pathogenesis of cerebral vasospasm, particularly following subarachnoid hemorrhage (SAH). It is implicated in the delayed onset and long-lasting contraction of cerebral vessels, which can seriously affect patient outcomes .

Platelet Function and Aspirin Sensitivity

Research has indicated that 12-HpETE is associated with variability in aspirin-induced platelet inhibition. It suggests a role for 12-HpETE in platelet function and may contribute to variable sensitivity to aspirin, which is crucial for understanding aspirin resistance in cardiovascular disease management .

Inflammation and Cancer Management

Omega-9 fatty acids, including omega-9 Hpaa , have been explored for their roles in inflammation and cancer management. Studies suggest that these fatty acids may have anti-inflammatory and anti-cancer properties, making them significant in therapeutic interventions .

Cardiovascular Research

The compound has been studied for its role in cardiac pathophysiology. It is involved in the regulation of vascular tone and may play a physiological role in vasomotor regulation, which is essential for understanding cardiovascular diseases .

Neuroprotection Studies

12-HpETE: has been identified as a neuromodulator synthesized during ischemia with neuronal effects, including attenuation of calcium influx and glutamate release, as well as inhibition of AMPA receptor activation. This is particularly relevant in the context of neuroprotective strategies .

Agricultural Research

In agricultural research, 12-HpETE and its metabolites are of interest due to their involvement in plant defense mechanisms and stress responses. Understanding these pathways can lead to the development of crops with improved resistance to environmental stressors .

Pharmacological Applications

12-HpETE: is being investigated for its pharmacological applications, particularly its inhibitory effects on platelet aggregation and its potential role in the development of new therapeutic drugs for cardiovascular diseases and anti-cancer agents .

Environmental Science

Studies involving 12-HpETE also extend to environmental science, where its impact on cellular responses to environmental disturbances is of interest. This includes its role in the inflammatory response and oxidative stress, which are critical factors in environmental toxicity .

Mechanism of Action

Target of Action

The primary target of (+/-)12-HpETE, a 12-hydroxyicosatetraenoic acid product by lipoxygenase , is the G protein-coupled receptor, GPR31 . This receptor, cloned from the PC3 human prostate cancer cell line, has a high affinity for 12(S)-HETE .

Mode of Action

The interaction of (+/-)12-HpETE with its targets results in vasodilation . This compound has been shown to open S channels in both intact cells and excised patches that lack the intracellular medium . This suggests that 12-HpETE acts directly on the S channel molecule .

Biochemical Pathways

(+/-)12-HpETE is one of the six monohydroperoxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid . The product formed from linoleic acid substrate, 13S-hydroperoxylinoleic acid (13-HPODE), and the AA product 12-HPETE increase the catalytic efficiency for AA over linoleic acid five-fold or greater .

Pharmacokinetics

It is known that the reduction of the hydroperoxide yields the more stable hydroxyl fatty acid (+/-)12-hete .

Result of Action

The molecular and cellular effects of (+/-)12-HpETE’s action include vasodilation and the modulation of sensory cell resting and action potentials . It has also been suggested that 12-HpETE plays a role in increasing the aggregation of washed platelets .

Future Directions

Several pathways are likely to explain the anti-proliferative activity of Omega-9 fatty acids including suppression of migration and proliferation of breast cancer cells, as well stimulation of tumor suppressor genes . Such action mechanisms warrant for further supportive clinical and epidemiological studies to confirm the beneficial outcomes of omega-9 consumption especially over long-term intervention .

properties

IUPAC Name |

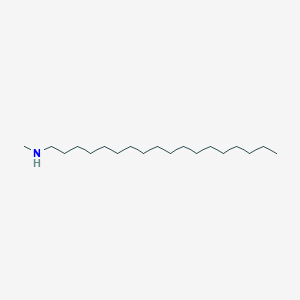

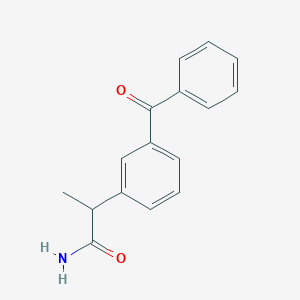

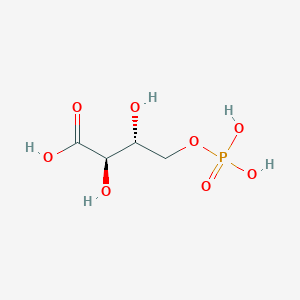

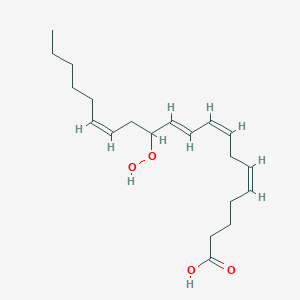

(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

omega-9 Hpaa | |

CAS RN |

71030-35-8 | |

| Record name | 12-Hpete, (RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.